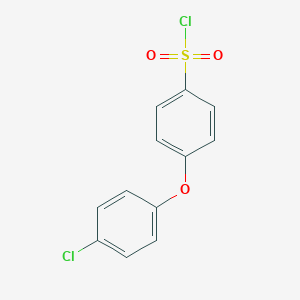

4-(4-chlorophenoxy)benzenesulfonyl Chloride

概要

説明

4-(4-Chlorophenoxy)benzenesulfonyl chloride is a chemical compound with the molecular formula C12H8Cl2O3S and a molecular weight of 303.16 g/mol . It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

準備方法

The synthesis of 4-(4-chlorophenoxy)benzenesulfonyl chloride typically involves the reaction of 4-chlorophenol with benzenesulfonyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

化学反応の分析

4-(4-Chlorophenoxy)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives. Common reagents used in these reactions include amines and alcohols.

Oxidation and Reduction Reactions: While specific oxidation and reduction reactions involving this compound are less common, it can participate in such reactions under appropriate conditions.

科学的研究の応用

Pharmaceutical Synthesis

Key Role in Drug Development:

4-(4-Chlorophenoxy)benzenesulfonyl chloride is primarily utilized as an intermediate in the synthesis of various pharmaceutical agents. It enhances the biological activity of drug candidates by introducing sulfonyl groups, which are crucial for the efficacy of many drugs targeting bacterial infections and cancer therapies .

Case Study:

- Anti-inflammatory Agents: Research has shown that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, compounds synthesized using this compound have been tested for their ability to inhibit matrix metalloproteinase-9 (MMP-9), an enzyme implicated in inflammatory processes.

Agrochemical Development

Formulation of Herbicides and Pesticides:

This compound is extensively used in the formulation of agrochemicals, including herbicides and pesticides. The chlorophenoxy group enhances selectivity and potency, making these chemicals effective for crop protection .

Data Table: Agrochemical Applications

| Agrochemical Type | Application | Effectiveness |

|---|---|---|

| Herbicides | Control of broadleaf weeds | High selectivity and efficacy |

| Pesticides | Protection against insect pests | Reduced non-target organism impact |

Polymer Chemistry

Modification of Polymer Properties:

In polymer science, this compound is employed to modify the properties of polymers. This modification leads to improved thermal stability and mechanical strength, essential for various industrial applications such as manufacturing high-performance plastics and resins .

Case Study:

- Polysulfone Resins: The compound is a precursor for synthesizing polysulfone resins, known for their excellent thermal resistance. These materials are utilized in applications ranging from aerospace to medical devices due to their durability and stability under high temperatures .

Analytical Chemistry

Reagent in Analytical Methods:

This compound serves as a reagent in analytical chemistry, particularly for detecting and quantifying phenolic compounds in environmental samples. Its application aids in pollution monitoring and control efforts .

Research Findings:

作用機序

The mechanism of action of 4-(4-chlorophenoxy)benzenesulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of sulfonamide derivatives. These derivatives can interact with specific molecular targets, such as enzymes, to exert their effects. For example, the inhibition of matrix metalloproteinase-9 (MMP-9) by its derivatives involves binding to the active site of the enzyme, thereby preventing its activity .

類似化合物との比較

4-(4-Chlorophenoxy)benzenesulfonyl chloride can be compared with other similar compounds, such as:

4-(2-Chlorophenoxy)benzenesulfonyl chloride: This compound has a similar structure but with the chlorine atom positioned differently on the phenoxy ring.

4-(4-Bromophenoxy)benzenesulfonyl chloride: This compound has a bromine atom instead of chlorine, which can affect its reactivity and applications.

4-(4-Methoxyphenoxy)benzenesulfonyl chloride: The presence of a methoxy group instead of chlorine can lead to different chemical properties and uses.

These comparisons highlight the uniqueness of this compound in terms of its reactivity and applications in various fields.

生物活性

4-(4-Chlorophenoxy)benzenesulfonyl chloride is a sulfonyl chloride compound with significant biological activity. This article provides a comprehensive overview of its biological properties, including antimicrobial efficacy, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . It features a sulfonyl group attached to a phenoxy moiety, which contributes to its reactivity and biological activity. The presence of chlorine atoms enhances its potency against various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, derivatives of benzenesulfonate compounds have demonstrated significant activity against Gram-positive bacteria, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MSSA and MRSA) with minimum inhibitory concentrations (MICs) ranging from 0.39 to 3.12 mg/L .

Table 1: Antimicrobial Activity of Benzenesulfonate Derivatives

| Compound | Target Bacteria | MIC (mg/L) |

|---|---|---|

| This compound | MSSA (ATCC 6538P) | 0.39 |

| MRSA (ATCC 43300) | 3.12 | |

| Enterococcus faecalis (ATCC 29212) | 6.25 | |

| Enterococcus faecium (ATCC 6057) | 6.25 |

The data indicates that these compounds are effective against resistant strains, making them potential candidates for further development as antibacterial agents.

The mechanism by which these compounds exert their antibacterial effects is not fully elucidated; however, it is believed that the sulfonyl chloride group may interfere with bacterial cell wall synthesis or protein function. In vitro studies have shown that structural modifications can significantly impact their biological activity, suggesting that specific substituents on the phenoxy group can enhance efficacy against certain bacterial strains .

Case Studies

-

Study on Methicillin-Resistant Staphylococcus aureus :

A study evaluated the effectiveness of various benzenesulfonate derivatives against MRSA. Results indicated that compounds with specific halogen substitutions exhibited lower MIC values compared to unsubstituted analogs, suggesting a structure-activity relationship that could guide future synthesis efforts . -

Eagle Effect Observations :

In clinical settings, the "Eagle effect" was noted where increasing concentrations of these compounds paradoxically led to enhanced bacterial growth in some cases. This phenomenon highlights the complexity of antibiotic interactions and suggests a need for careful dosage management in therapeutic applications .

Cytotoxicity Studies

While evaluating antimicrobial efficacy, it is crucial to assess cytotoxicity against human cells. The IC50 values for the most promising derivatives were found to be above 12.3 mg/L when tested on normal lung fibroblasts (MRC-5), indicating a favorable therapeutic index . This suggests that while effective against bacteria, these compounds may have limited toxicity towards human cells.

特性

IUPAC Name |

4-(4-chlorophenoxy)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O3S/c13-9-1-3-10(4-2-9)17-11-5-7-12(8-6-11)18(14,15)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOXRXINFTQAJBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC=C(C=C2)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374025 | |

| Record name | 4-(4-chlorophenoxy)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191327-30-7 | |

| Record name | 4-(4-chlorophenoxy)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-chlorophenoxy)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。